molecular formula C14H15N5O2 B15001634 2H-1,2,3,4-Tetrazole-2-acetonitrile, 5-[3-ethoxy-4-(2-propenyloxy)phenyl]-

2H-1,2,3,4-Tetrazole-2-acetonitrile, 5-[3-ethoxy-4-(2-propenyloxy)phenyl]-

Cat. No.: B15001634
M. Wt: 285.30 g/mol
InChI Key: COXWAMLKDLTCRL-UHFFFAOYSA-N
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Description

2-{5-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetonitrile is a complex organic compound that features a tetrazole ring, an acetonitrile group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetonitrile typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitrile precursors with azide sources under acidic or basic conditions.

    Substitution on the Phenyl Ring: The ethoxy and prop-2-en-1-yloxy groups are introduced via nucleophilic substitution reactions, often using alkyl halides and appropriate bases.

    Coupling Reactions: The final step involves coupling the substituted phenyl ring with the tetrazole-acetonitrile moiety, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetonitrile can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the phenyl ring.

Scientific Research Applications

2-{5-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: The compound can serve as a probe for studying biological processes, particularly those involving nitrile or tetrazole functionalities.

Mechanism of Action

The mechanism of action of 2-{5-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetonitrile depends on its specific application:

    In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein.

    In Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and have similar applications in medicinal chemistry and materials science.

    Imidazole Derivatives: Featuring a five-membered ring with two nitrogen atoms, these compounds are widely used in pharmaceuticals and as ligands in coordination chemistry.

Uniqueness

2-{5-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetonitrile is unique due to its combination of a tetrazole ring and a substituted phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

2-[5-(3-ethoxy-4-prop-2-enoxyphenyl)tetrazol-2-yl]acetonitrile

InChI

InChI=1S/C14H15N5O2/c1-3-9-21-12-6-5-11(10-13(12)20-4-2)14-16-18-19(17-14)8-7-15/h3,5-6,10H,1,4,8-9H2,2H3

InChI Key

COXWAMLKDLTCRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC#N)OCC=C

Origin of Product

United States

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